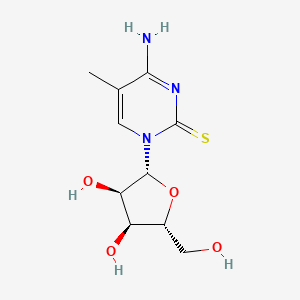

5-Methyl-2-thiocytidine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C10H15N3O4S |

|---|---|

分子量 |

273.31 g/mol |

IUPAC 名称 |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2-thione |

InChI |

InChI=1S/C10H15N3O4S/c1-4-2-13(10(18)12-8(4)11)9-7(16)6(15)5(3-14)17-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 |

InChI 键 |

OZHIJZYBTCTDQC-JXOAFFINSA-N |

手性 SMILES |

CC1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

规范 SMILES |

CC1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Biosynthesis Pathways of 5 Methyl 2 Thiocytidine

Enzymology of Thiolation and Methylation in 5-Methyl-2-thiocytidine Formation

The synthesis of this compound is a sophisticated biochemical process that relies on a cascade of specialized enzymes. The pathway can be conceptually divided into two major stages: the thiolation of the C2 position of cytidine (B196190) and the methylation of the C5 position. These stages involve distinct sets of enzymes for sulfur mobilization, sulfur transfer, nucleoside-specific thiolation, and methylation.

Cysteine Desulfurase Activity and Sulfur Mobilization

The journey of the sulfur atom in tRNA modifications begins with its mobilization from the amino acid L-cysteine. nih.govnih.gov This crucial first step is catalyzed by a class of highly conserved pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. nih.govnih.gov In bacteria, IscS is the primary cysteine desulfurase, while its eukaryotic homolog is Nfs1. mdpi.complos.org

IscS catalyzes the conversion of L-cysteine into L-alanine, releasing the sulfur atom in the form of a highly reactive persulfide group (-SSH) covalently bound to a conserved cysteine residue on the enzyme itself (IscS-SSH). nih.govplos.orgfrontiersin.org This enzyme-bound persulfide represents the activated form of sulfur, ready for transfer. nih.gov The cysteine desulfurase acts as a central hub in cellular sulfur metabolism, providing the foundational sulfur unit not only for tRNA thiolation but also for the biosynthesis of iron-sulfur (Fe-S) clusters, thiamin, and other sulfur-containing molecules. nih.govnih.govfrontiersin.org This central role highlights the intricate network connecting various essential metabolic pathways through sulfur trafficking. frontiersin.orgresearchgate.net

Role of Sulfur Carrier Proteins

Once mobilized by cysteine desulfurase, the activated persulfide sulfur is not transferred directly to the target tRNA. Instead, it is shuttled through a dedicated relay system of sulfur carrier proteins to ensure its safe and efficient delivery. nih.govfrontiersin.org This multi-step transfer minimizes the cellular toxicity of reactive sulfur species. nih.gov

In the bacterial pathway leading to 2-thiouridine (B16713), which shares principles with 2-thiocytidine (B84405) synthesis, the sulfur relay involves a series of proteins including TusA, the TusBCD complex, and TusE. nih.govnih.govfrontiersin.org TusA interacts directly with the cysteine desulfurase IscS to receive the persulfide. nih.govplos.orgoup.com The sulfur is then passed sequentially through the TusBCD complex to TusE, which in turn delivers it to the final tRNA modification enzyme. nih.govoup.com

In eukaryotes, the sulfur relay system for cytosolic 2-thiouridine formation involves a different set of players, including the ubiquitin-like modifier protein Urm1 and its E1-like activating enzyme Uba4. microbialcell.comoup.com In this pathway, sulfur mobilized by the desulfurase Nfs1 is transferred, sometimes via the rhodanese-domain-containing protein Tum1, to Uba4. microbialcell.com Uba4 then activates Urm1 and facilitates the formation of a thiocarboxylated Urm1 (Urm1-COSH), which serves as the ultimate sulfur donor for the thiolation reaction catalyzed by the Ncs2/Ncs6 complex. microbialcell.comoup.com These intricate relay systems underscore the evolutionary divergence of sulfur trafficking pathways across different domains of life. nih.govnih.gov

Nucleoside-Specific Thiolation Enzymes (e.g., TtcA family, MnmA pathway homologs, Ncs6)

The final step of sulfur incorporation into the cytidine base is performed by a nucleoside-specific thiolation enzyme. For the formation of 2-thiocytidine (s²C), the key enzyme belongs to the TtcA family. pnas.orgnih.govasm.org

The TtcA enzyme catalyzes the ATP-dependent conversion of a cytidine at position 32 (C32) of certain tRNAs into 2-thiocytidine (s²C32). nih.govasm.orgnih.gov A remarkable feature of TtcA is its requirement for a [4Fe-4S] iron-sulfur cluster for its catalytic activity, which is unexpected for a non-redox thiolation reaction. nih.govnih.govpnas.org This cluster is coordinated by only three cysteine residues, leaving a unique fourth iron atom available to potentially bind the incoming sulfur, acting as a transient sulfur carrier during catalysis. nih.govpnas.org The presence of a PP-loop motif for ATP binding is also characteristic of TtcA, suggesting it activates the target cytosine via adenylation, a mechanism shared with other tRNA modification enzymes like MnmA and ThiI. nih.govnih.gov

The TtcA protein family includes other enzymes responsible for 2-thiolation at different tRNA positions. pnas.org Homologs like TtuA are responsible for forming 2-thioribothymidine (s²T54) in thermophilic organisms. pnas.orgpnas.org The broader family also includes enzymes from the MnmA pathway in bacteria and the Ncs6/Ctu1 complex in eukaryotes and archaea, which are responsible for the 2-thiolation of uridine (B1682114) at the wobble position 34 (s²U34). nih.govnih.govnih.gov While MnmA in E. coli relies on the Tus protein sulfur relay, nih.govnih.gov the eukaryotic Ncs6 partners with Ncs2 to receive sulfur from the Urm1-Uba4 system to modify tRNA. nih.govoup.com The evolutionary relationship among TtcA, MnmA, and Ncs6 highlights a conserved core mechanism for C2-thiolation that has been adapted for different substrates (cytidine vs. uridine) and integrated into distinct sulfur transfer networks across the domains of life. frontiersin.orgnih.govnih.gov

Methyltransferase Enzymes Involved in this compound Synthesis (e.g., MnmC, MnmM)

The second key modification in the formation of this compound is the addition of a methyl group at the C5 position of the base. The enzymes specified for this process, MnmC and MnmM, are primarily characterized for their roles in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) from uridine precursors in bacteria. researchgate.netnih.gov

In Gram-negative bacteria like E. coli, MnmC is a bifunctional enzyme that catalyzes the final two steps in the mnm⁵(s²)U pathway. nih.govuniprot.orgnih.gov Its N-terminal domain first removes a carboxymethyl group from 5-carboxymethylaminomethyl-(2-thio)uridine (cmnm⁵(s²)U) to produce 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U). researchgate.net Subsequently, the C-terminal domain of MnmC, which acts as a methyltransferase, uses S-Adenosyl-L-methionine (SAM) as a methyl donor to methylate the aminomethyl group, yielding the final mnm⁵(s²)U product. researchgate.netnih.gov

Gram-positive bacteria and plants, which also have mnm⁵s²U in their tRNAs, lack a clear MnmC ortholog. nih.govnih.gov In these organisms, the final methylation step is carried out by a different enzyme, MnmM (formerly known as YtqB). nih.govresearchgate.net MnmM is a dedicated methyltransferase that specifically converts nm⁵s²U to mnm⁵s²U, functionally replacing the methyltransferase activity of the MnmC enzyme found in proteobacteria. nih.gov The discovery of MnmM revealed an alternative evolutionary solution for achieving the same tRNA modification. nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of modified nucleosides like this compound is tightly regulated to meet cellular demands and respond to environmental cues. Regulation can occur at the level of gene expression and through the intricate networking of metabolic pathways.

The expression of genes involved in thiolation is often linked to stress responses. For instance, in Pseudomonas aeruginosa, the ttcA gene, which is responsible for s²C formation, plays a role in protecting the cell against oxidative stress from hydrogen peroxide. nih.gov Expression of ttcA increases upon H₂O₂ exposure, suggesting that the modification is induced under stress conditions to maintain translational fidelity and cellular viability. nih.gov

Furthermore, the entire sulfur trafficking network is a point of regulatory control. Since the initial sulfur mobilization by cysteine desulfurase (IscS) serves multiple downstream pathways (e.g., Fe-S cluster synthesis, thiamin synthesis, tRNA thiolation), there is inherent competition for the activated sulfur. nih.govfrontiersin.org This competition implies that the metabolic state of the cell, including the demand for other sulfur-containing biomolecules, can modulate the availability of sulfur for tRNA modification. researchgate.net Factors that influence the activity or expression of IscS or the various sulfur carrier proteins can therefore indirectly regulate the rate of this compound synthesis.

Evolutionary Conservation and Divergence of Biosynthetic Pathways for this compound

The pathways leading to the formation of this compound showcase a compelling mix of deep evolutionary conservation and significant divergence across the domains of life. nih.govnih.gov

The initial step of sulfur mobilization is highly conserved, with IscS-like cysteine desulfurases acting as the primary sulfur donors in nearly all organisms. nih.govplos.org However, the subsequent sulfur relay systems exhibit remarkable diversity. The bacterial MnmA pathway utilizes the Tus protein cascade, a system that appears to be absent in eukaryotes. nih.govoup.com Conversely, the eukaryotic cytosolic pathway for 2-thiouridine synthesis has co-opted a ubiquitin-like protein system (Urm1/Uba4) for sulfur transfer, a mechanism with functional parallels in archaea but distinct from the bacterial persulfide relay. frontiersin.orgnih.govplos.org This illustrates how different domains of life have evolved unique protein machinery to handle the same fundamental task of sulfur trafficking.

The thiolation enzymes themselves show both conservation and specialization. The TtcA family, responsible for C2 thiolation, is found in both Bacteria and Archaea. pnas.orgasm.org Within this family, enzymes like TtcA (for s²C) and TtuA (for s²T) have specialized for different tRNA positions. pnas.org The split between the MnmA (bacterial) and Ncs6 (archaeal/eukaryotic) systems for s²U formation further highlights lineage-specific evolution for modifying the same position on the nucleoside. nih.govnih.gov Similarly, the methylation step involving MnmC in proteobacteria versus MnmM in Gram-positive bacteria and plants demonstrates how different enzymatic solutions have evolved to perform a related chemical modification. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme/Complex | Function | Cofactor/Substrate | Domain(s) of Life | References |

| IscS / Nfs1 | Cysteine Desulfurase; Mobilizes sulfur from L-cysteine | Pyridoxal-5'-phosphate (PLP), L-cysteine | Bacteria, Archaea, Eukarya | nih.govmdpi.complos.org |

| TusA, TusBCD, TusE | Sulfur Carrier Proteins; Relay persulfide sulfur | Persulfide | Bacteria | nih.govnih.govoup.com |

| Urm1 / Uba4 | Sulfur Carrier System; Delivers sulfur via thiocarboxylation | ATP, Persulfide | Eukarya, Archaea | frontiersin.orgmicrobialcell.comoup.complos.org |

| TtcA | 2-Thiocytidine Synthase; Catalyzes C2 thiolation of cytidine | ATP, [4Fe-4S] cluster | Bacteria, Archaea | pnas.orgnih.govasm.orgnih.gov |

| MnmA | 2-Thiouridine Synthase; Catalyzes C2 thiolation of uridine | ATP | Bacteria, Mitochondria | nih.govnih.govnih.gov |

| Ncs6 | 2-Thiouridine Synthase; Catalyzes C2 thiolation of uridine | ATP, [Fe-S] cluster | Eukarya, Archaea | nih.govpnas.orgnih.govuniprot.org |

| MnmC | Bifunctional enzyme; C5 modification and methylation of uridine | S-Adenosyl-methionine (SAM) | Bacteria (Proteobacteria) | researchgate.netnih.govuniprot.org |

| MnmM | Methyltransferase; C5 modification of uridine | S-Adenosyl-methionine (SAM) | Bacteria (Gram-positive), Plants | nih.govresearchgate.net |

Functional Roles of 5 Methyl 2 Thiocytidine in Rna

Contributions to tRNA Structure and Stability

The intricate three-dimensional, L-shaped structure of tRNA is paramount for its function as an adaptor molecule in translation. Post-transcriptional modifications are essential for achieving and maintaining this conformation. Thio-modifications, like the replacement of an oxygen atom with sulfur, and methylations are known to significantly influence RNA structure. mdpi.comnih.gov

The presence of 5-Methyl-2-thiocytidine influences the local and global architecture of tRNA. The 2-thio modification, in particular, can alter the conformational dynamics of the anticodon loop. In certain tRNAs, such as E. coli tRNAArg, 2-thiocytidine (B84405) (s²C) is found at position 32, which is located in the anticodon stem-loop (ASL). nih.gov The presence of the sulfur atom at this position disrupts a potential cross-loop interaction between position 32 and position 38 (C32-A38), which in turn modulates the flexibility of the anticodon loop. nih.govtandfonline.com This prevents the formation of an overly rigid U-turn structure, a canonical motif in the ASL, thereby influencing how the anticodon is presented for codon recognition. nih.govtandfonline.com

Thio-modifications are particularly crucial for the survival of thermophilic organisms, which thrive at high temperatures. While direct studies on this compound's role in thermostability are limited, extensive research on the closely related compound 5-methyl-2-thiouridine (B1588163) (m⁵s²U) provides significant insights. In thermophilic bacteria and archaea, such as Thermus thermophilus and Pyrococcus furiosus, m⁵s²U is commonly found at position 54 in the T-loop of tRNA. mdpi.comnih.govfrontiersin.org

The presence of this modification is indispensable for tRNA stability and cellular growth at elevated temperatures. frontiersin.org The 2-thio group strengthens the interaction between the D-loop and the T-loop, a critical tertiary interaction that maintains the L-shape of the tRNA. frontiersin.orgnih.gov The m⁵s²U54 modification achieves this by forming a stable reverse Hoogsteen base pair with m¹A58 and through stacking interactions with adjacent bases. mdpi.comnih.gov The concentration of this modification increases as the cultivation temperature of the organism rises, highlighting its direct role in thermal adaptation. frontiersin.org Given these findings, it is highly probable that this compound, when present in the core of a tRNA molecule, would confer similar thermostability, making it a key adaptation for maintaining RNA structural integrity in hyperthermal environments.

Table 1: Impact of 2-Thio Modifications on tRNA Thermostability

| Modification | Organism Example | Location in tRNA | Observed Effect on Stability | Citation(s) |

|---|---|---|---|---|

| 5-Methyl-2-thiouridine (m⁵s²U) | Thermus thermophilus | Position 54 (T-loop) | Strengthens D-loop/T-loop interaction; indispensable for growth at high temperatures. | nih.govfrontiersin.org |

| 5-Methyl-2-thiouridine (m⁵s²U) | Pyrococcus furiosus | Position 54 (T-loop) | Levels increase with growth temperature, contributing to high melting temperature (Tm) of tRNA. | mdpi.comresearchgate.net |

Impact on Translational Fidelity and Efficiency

Beyond structural stabilization, modifications within the anticodon loop are pivotal for ensuring the correct and efficient decoding of the genetic message on mRNA. mdpi.comresearchgate.netnih.gov this compound and its close relative 2-thiocytidine play a direct role in modulating the intricate process of codon recognition and maintaining the translational reading frame.

The most well-documented function of 2-thiocytidine (s²C) at position 32 of tRNA is its ability to restrict "wobble" base pairing at the third position of the codon. nih.gov In E. coli, tRNAArg isoacceptors use an anticodon containing inosine (B1671953) at the wobble position (I34) to read multiple arginine codons (CGU, CGC, and CGA). nih.govresearchgate.net However, the tRNAArg1 isoacceptor, which contains s²C at position 32, is specifically prevented from recognizing the rare CGA codon. nih.govresearchgate.netnih.gov This modification acts as a negative determinant, negating the expected wobble interaction between inosine (I) in the anticodon and adenosine (B11128) (A) in the codon. nih.gov

Table 2: Role of 2-Thiocytidine (s²C) in Codon Recognition

| tRNA Species | Modification | Codon(s) Recognized | Codon(s) Restricted | Mechanism | Citation(s) |

|---|---|---|---|---|---|

| E. coli tRNAArg1ICG | s²C at position 32 | CGU, CGC | CGA | Restricts I34-A3 wobble pairing by altering anticodon loop conformation. | nih.govresearchgate.nettandfonline.com |

| Engineered S. cerevisiae tRNAIleIAU | s²C at position 32 | AUC, AUU | AUA | Demonstrates the generalizable function of s²C32 in negating I-A wobble. | nih.gov |

Prevention of Ribosomal Frameshifting

Maintaining the correct reading frame is essential for synthesizing a functional protein. Ribosomal frameshifting, where the ribosome shifts its reading frame by one or more nucleotides, can lead to the production of non-functional or toxic proteins. Modifications in the anticodon loop are known to be critical for preventing such errors. mdpi.comnih.gov

Studies on related 2-thiouridine (B16713) derivatives have shown that their absence leads to significant +1 frameshifting. oup.com More directly, a mutation in the argU gene of Salmonella enterica, which codes for tRNAArg, resulted in a C-to-U change at position 32. nih.gov This mutation prevents the formation of 2-thiocytidine (s²C) at that position. nih.gov The consequence of this hypomodification is inefficient decoding of the cognate AGA codon, which causes the ribosome to stall. This pausing at the ribosomal A-site destabilizes the tRNA in the adjacent P-site, increasing the likelihood of it slipping forward by one nucleotide and causing a +1 frameshift. nih.gov Therefore, the presence of the 2-thio modification at position 32 is crucial for smooth and efficient decoding, which in turn secures the reading frame and prevents translational errors.

The efficiency of translation is partly determined by how effectively an aminoacylated tRNA (aa-tRNA) binds to the A-site of the ribosome. Post-transcriptional modifications can significantly influence this binding affinity. The 2-thio group of uridine (B1682114) derivatives (xm⁵s²U) at the wobble position has been shown to enhance translation efficiency by increasing the binding affinity of aa-tRNAs to the A-site and stimulating GTP hydrolysis. mdpi.comnih.govmdpi.com

In the case of 2-thiocytidine at position 32, its role is more nuanced. By restricting the recognition of the wobble codon CGA, the s²C32 modification effectively abrogates the stable binding of its tRNAArg to the A-site when programmed with that specific codon. nih.gov The modification fine-tunes the interaction, permitting strong binding to cognate codons (CGU, CGC) while preventing binding to the wobble codon (CGA). nih.govnih.gov This modulation of A-site binding is a key mechanism through which translational fidelity is controlled, ensuring that the rate and accuracy of amino acid incorporation are precisely regulated according to the specific codon presented.

Influence on Ribosome Translocation Dynamics

The translocation of tRNA through the ribosome is a dynamic and essential step in the elongation cycle of protein synthesis. Modifications within and adjacent to the tRNA's anticodon loop are instrumental in this process, ensuring the correct movement of the tRNA from the A-site to the P-site. researchgate.net

The 2-thio modification, a key feature of the compound , significantly impacts the conformational dynamics of the tRNA. Derivatives of 5-methyl-2-thiouridine (xm⁵s²U) at the wobble position (position 34) of the anticodon are known to restrict the conformational flexibility of the anticodon, which is crucial for translational fidelity. nih.gov This rigidity helps to ensure a stable and accurate interaction between the codon on the messenger RNA (mRNA) and the anticodon on the tRNA. oup.com Hypomodified tRNAs that lack the complete xm⁵s²U modification have been shown to be defective in their ability to translocate from the A- to the P-site of the ribosome, which can lead to ribosomal pausing. nih.gov

Specifically, the 2-thiocytidine (s²C) modification, typically found at position 32 of tRNA, plays a significant role in modulating the flexibility and conformation of the anticodon loop. tandfonline.com This modulation helps to avoid the formation of an overly rigid structure, thereby facilitating the necessary conformational changes as the tRNA moves through the ribosome. tandfonline.com Furthermore, modifications outside the anticodon loop, such as 5-methyluridine (B1664183) at position 54 (m⁵U54), have also been identified as crucial for tRNA maturation and ribosome translocation during protein synthesis. tandfonline.combiorxiv.org The presence of these modifications helps to pre-structure the anticodon domain for energetically favorable insertion into the ribosomal A-site, binding to mRNA, and subsequent translocation. mdpi.com

| Modification | Typical Position in tRNA | Influence on Ribosome Translocation | Reference |

|---|---|---|---|

| 5-methyl-2-thiouridine derivatives (xm⁵s²U) | 34 (Wobble position) | Restricts anticodon flexibility, ensuring stable codon-anticodon pairing required for efficient translocation. Lack of this modification can cause defects in A- to P-site movement. | researchgate.netnih.gov |

| 2-thiocytidine (s²C) | 32 | Modulates anticodon loop flexibility, aiding the conformational dynamics required for translocation. | tandfonline.com |

| 5-methyluridine (m⁵U54) | 54 (T-loop) | Acts as a modulator of ribosome translocation. | biorxiv.org |

Broader Implications in Cellular Processes and Gene Expression Regulation

The precise modification of tRNA nucleosides has far-reaching consequences for cellular homeostasis and the regulation of gene expression. These modifications are not merely for structural stability but are integral to a complex regulatory network.

Sulfur modifications in tRNA are involved in a wide array of cellular processes. researchgate.net The presence of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in eukaryotic tRNAs, for example, can affect global translation, and its absence can lead to a wide range of cellular effects, known as a pleiotropic phenotype. nih.gov Furthermore, certain tRNA modifications can modulate the expression of specific genes. For instance, the mcm⁵ modification of the wobble base has been shown to influence the expression of a DNA damage response mRNA that has an overrepresentation of its cognate codons. nih.gov This demonstrates a mechanism of modified nucleoside-dependent synonymous codon bias, which can regulate gene expression at the translational level. nih.gov

The methylation of cytosine is a well-known epigenetic mark in DNA that regulates gene expression. biomodal.comnih.gov While the context here is RNA, the principle of modification-dependent regulation holds. In RNA, modifications can serve as recognition elements for other components of the translational machinery and for enzymes like ribonucleases, which can generate tRNA fragments that have their own regulatory roles in numerous cellular processes. mdpi.com The biosynthesis pathways for sulfur-containing tRNA modifications are also interconnected with other cellular metabolic pathways, such as the ubiquitin-like post-translational modification system, indicating a deep integration into cellular function. researchgate.net Deficiencies in these modifications can impair the function of tRNAs, leading to altered translation of genetic information, which can be particularly significant under conditions of cellular stress. researchgate.netmdpi.com

| Modification Type | Cellular Process / Regulation | Key Finding | Reference |

|---|---|---|---|

| 5-methyl-2-thiouridine derivatives (xm⁵s²U) | Global Translation & Gene-Specific Expression | Absence can lead to pleiotropic phenotypes. The modification can modulate the expression of specific mRNAs, such as those involved in the DNA damage response. | nih.gov |

| Sulfur modifications (general) | Cellular Homeostasis & Stress Response | Play critical roles in the biogenesis, stability, and function of tRNA molecules. Oxidative stress can damage these modifications, impairing tRNA function and altering translation. | researchgate.netmdpi.com |

| tRNA modifications (general) | Generation of Regulatory Molecules | Can act as recognition sites for ribonucleases, leading to the creation of tRNA fragments that influence various cellular processes. | mdpi.com |

Structural and Conformational Studies of 5 Methyl 2 Thiocytidine

Spectroscopic Analysis of 5-Methyl-2-thiocytidine within RNA Contexts

Spectroscopic methods are invaluable for elucidating the three-dimensional structure and dynamics of RNA molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry have provided crucial insights into the conformational preferences of m5s2C and its impact on RNA structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy has been instrumental in determining the solution-state conformation of m5s2C and other 2-thiopyrimidine nucleotides. Studies on 2-thiocytidine (B84405) and its derivatives have revealed that these modified nucleosides exhibit a strong inherent preference for a specific conformation. nih.govnih.govoup.com

X-ray Crystallography of this compound-Containing RNA Molecules

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state, offering detailed insights into atomic positions and interactions. While specific crystal structures focusing solely on this compound are not extensively documented in the provided context, studies on the closely related 2-thiocytidine (s²C) and other thiolated pyrimidines within RNA duplexes and tRNA anticodon loops offer valuable information.

Crystallographic studies of RNA duplexes have shown that the substitution of a carbonyl oxygen with a sulfur atom, as in 2-thiouridine (B16713), can stabilize base pairing without causing significant structural disturbances. rcsb.org For instance, the crystal structure of an A-form DNA duplex containing 5-methyl-2-thiouridine (B1588163) revealed a C3'-endo pucker for the modified residue and subtle changes in base-pair parameters that can lead to improved stacking interactions. oup.comresearchgate.net

In the context of tRNA, X-ray crystal structures of anticodon stem-loop (ASL) constructs from E. coli tRNAArg bound to the ribosome have been particularly revealing. These studies have investigated the role of 2-thiocytidine at position 32 (s²C₃₂). nih.govnih.gov A key interaction in the anticodon loop is the C₃₂-A₃₈ cross-loop base pair. nih.gov The presence of s²C at position 32 was predicted to disrupt this interaction due to the different electronic and steric properties of sulfur compared to oxygen. nih.gov Indeed, crystallographic data of an ASL bound to a wobble codon revealed a significant displacement of the C₃₂ nucleobase, disrupting the canonical bifurcated hydrogen bond with A₃₈. nih.gov This disruption of a conserved structural element is a crucial consequence of the s²C₃₂ modification and has been linked to its functional role in restricting wobble decoding. nih.govnih.gov

Furthermore, high-resolution crystal structures of RNA duplexes containing s²C have been determined to understand its base-pairing properties. nih.gov These structures confirm that while a G:s²C pair can be accommodated, it is weaker than a canonical G:C pair. nih.govpnas.org In contrast, an I:s²C pair is more stable and geometrically less distorted. nih.govpnas.org

Mass Spectrometry for Structural Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of modified nucleosides in RNA. nih.govcd-genomics.com Combined with liquid chromatography (LC-MS), it allows for the separation and detection of various modifications from complex biological samples like total tRNA or rRNA digests. nih.govresearchgate.net

LC-MS methods have been developed to quantitatively profile a wide array of modified nucleosides, including 2-thiocytidine (s²C). nih.govcreative-biogene.combiorxiv.org These methods are highly sensitive and specific, enabling the detection of even rare modifications. nih.govcreative-biogene.com The identification of nucleosides is typically based on their retention times during chromatography and their specific mass-to-charge ratios (m/z) and fragmentation patterns in the mass spectrometer. nih.govbiorxiv.org For instance, in ribonucleome analysis, mcm⁵s²U (5-methoxycarbonylmethyl-2-thiouridine) is identified by its protonated molecular ion (MH⁺) and its characteristic base fragment ion (BH₂⁺). oup.com

Mass spectrometry is also crucial for determining the precise location of modifications within an RNA sequence, a process often referred to as RNA mapping. oup.com By digesting the RNA with specific enzymes (like RNase T₁) and analyzing the resulting fragments by LC-MS, researchers can pinpoint the exact position of a modified nucleoside within the RNA chain. oup.commdpi.com This has been used to confirm the location of 5-methyl-2-thiouridine at specific positions in tRNA. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. By inducing fragmentation of the isolated molecular ion of a modified nucleoside, a characteristic pattern of fragment ions is produced, which serves as a fingerprint for its identification. mdpi.com This technique is essential for distinguishing between isomeric modifications and for confirming the identity of newly discovered modified nucleosides.

Influence of this compound on RNA Duplex Stability and Base Stacking

The presence of this compound can significantly impact the thermodynamic stability of RNA duplexes and the stacking interactions between adjacent bases. The methyl group at the C5 position is known to enhance base stacking, thereby increasing duplex stability. researchgate.netoup.com The 2-thio modification, however, has a more complex influence.

Studies have shown that the replacement of the 2-carbonyl oxygen with sulfur in cytidine (B196190) can lead to a decrease in the stability of a G:C base pair. nih.govpnas.org This is attributed to the disruption of the hydrogen bonding pattern. nih.gov However, the situation is different when 2-thiocytidine pairs with inosine (B1671953) (I). The I:s²C base pair is found to be more stable than an I:C pair and comparable in stability to a G:s²C pair. nih.govpnas.org This is partly due to the lower desolvation penalty for sulfur compared to oxygen. pnas.org Research on DNA and 2'-OMe-RNA probes containing this compound (m⁵s²C) has demonstrated that these probes can bind strongly and selectively to RNA targets containing inosine, an effect attributed to a significant stacking effect and steric hindrance from the 2-thiocarbonyl group. nih.govresearchgate.net

In essence, the influence of this compound on RNA duplex stability is a balance between the stabilizing contributions from the 5-methyl group and enhanced base stacking from the 2-thio group, and the destabilizing effects arising from altered hydrogen bonding and disruption of tertiary structure.

Interactions with RNA-Binding Proteins and Ribosomal Components

Post-transcriptional modifications in RNA, including this compound, play a critical role in mediating interactions with RNA-binding proteins (RBPs) and are essential for the proper functioning of the translational machinery. researchgate.netnih.govbiorxiv.org

The presence of modified nucleosides in tRNA is crucial for recognition by aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA. nih.gov The 2-thio group of mnm⁵s²U in tRNAGlu, for example, acts as an identity element for specific recognition by glutaminyl-tRNA synthetase. oup.com This highlights how a single modification can be a key determinant for protein recognition.

Within the ribosome, modifications in the anticodon loop of tRNA are vital for accurate and efficient decoding of the mRNA message. nih.govnih.gov The s²C modification at position 32 of tRNAArg1 in E. coli is a prime example. This modification restricts the wobble decoding of the CGA codon by preventing the formation of a stable I₃₄:A base pair at the wobble position. nih.govnih.gov This restrictive function is thought to arise from the structural changes induced by s²C₃₂, particularly the disruption of the C₃₂-A₃₈ cross-loop interaction, which is important for stabilizing the anticodon-codon helix in the ribosomal A-site. nih.gov Molecular dynamics simulations suggest that the presence of s²C₃₂ makes it conformationally unfavorable to accommodate the I:A wobble pair while maintaining the canonical U-turn structure of the anticodon loop. nih.gov

Chemical Synthesis and Site Specific Incorporation of 5 Methyl 2 Thiocytidine into Rna

Methodologies for Chemical Synthesis of 5-Methyl-2-thiocytidine Nucleosides

The creation of this compound nucleosides is a multi-step chemical process that does not occur naturally and requires precise control over reaction conditions. The synthesis typically begins with a more common pyrimidine (B1678525) nucleoside precursor, such as 5-methylcytidine (B43896) or a related derivative. A critical step in the synthesis is thiation, the process of introducing a sulfur atom at the C2 position of the pyrimidine ring. scilit.com This transformation is a key chemical challenge, often requiring specialized reagents to replace the carbonyl oxygen with sulfur efficiently.

Furthermore, practical challenges such as the poor solubility of certain intermediates can complicate the synthesis. In the preparation of a related modified 5-methylcytidine phosphoramidite (B1245037), the starting nucleoside exhibited poor solubility in the reaction solvent, necessitating adjustments to the synthetic strategy. nih.gov The development of robust synthetic routes that are scalable and minimize the need for complex chromatographic purifications is an area of active research, focusing on the use of low-cost reagents and optimized reaction conditions. nih.gov

Strategies for Site-Specific Incorporation via Phosphoramidite Chemistry

The gold standard for incorporating modified nucleosides into synthetic RNA and DNA strands is solid-phase phosphoramidite chemistry. sigmaaldrich.comtwistbioscience.com This method allows for the sequential, site-specific addition of nucleotides to a growing chain that is anchored to a solid support. To be used in this process, the this compound nucleoside must first be converted into a specialized building block: a nucleoside phosphoramidite.

This conversion requires several key chemical modifications:

5'-Hydroxyl Protection: The hydroxyl group at the 5' position of the ribose sugar is protected with an acid-labile dimethoxytrityl (DMT) group. This DMT group prevents the nucleoside from polymerizing with itself and is removed at the beginning of each coupling cycle in the synthesizer to allow the next nucleotide to be added. sigmaaldrich.comtwistbioscience.com

Exocyclic Amine Protection: The exocyclic amino group on the cytidine (B196190) base is typically protected, for example with an acetyl group, to prevent unwanted side reactions.

3'-Phosphoramidite Moiety: The 3'-hydroxyl group is reacted to attach a phosphoramidite moiety, which is the reactive group that will form the new phosphodiester linkage during the coupling step. twistbioscience.com

Once the this compound phosphoramidite is prepared, it can be used in an automated DNA/RNA synthesizer. The synthesis proceeds in a 3' to 5' direction through a four-step cycle.

| Phosphoramidite Synthesis Cycle | Description |

| 1. Detritylation (Deblocking) | The acid-labile 5'-DMT protecting group is removed from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. sigmaaldrich.comtwistbioscience.com |

| 2. Coupling | The this compound phosphoramidite is activated and delivered to the solid support, where its phosphoramidite group reacts with the free 5'-hydroxyl group of the growing chain. sigmaaldrich.comtwistbioscience.com |

| 3. Capping | Any unreacted 5'-hydroxyl groups on the growing chain are acetylated. This prevents the formation of deletion mutations by ensuring that only the desired sequences are elongated. sigmaaldrich.comtwistbioscience.com |

| 4. Oxidation | The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, readying the chain for the next cycle. sigmaaldrich.com |

This cycle is repeated until the oligonucleotide of the desired length and sequence is fully assembled.

Challenges and Advancements in Synthesis of this compound-Modified Oligonucleotides

The incorporation of modified nucleosides like this compound presents unique challenges but has also spurred significant advancements in oligonucleotide synthesis.

Challenges:

Monomer Synthesis: The synthesis of the phosphoramidite monomer itself can be problematic. Researchers have noted that several steps used for non-methylated derivatives were less efficient with 5-methyl nucleosides and created more purification difficulties. nih.gov Issues like poor solubility of intermediates can hinder reaction efficiency and scalability. nih.gov

Purification and Quality Control: Ensuring the purity of the final oligonucleotide is critical. The presence of modifications can complicate purification, and rigorous quality control is necessary to remove any failure sequences or byproducts resulting from side reactions like desulfurization. oxfordglobal.comnih.gov

Scalability and Cost: The production of highly modified oligonucleotides is often complex and expensive. Scaling up the synthesis from laboratory research quantities to the larger amounts needed for extensive therapeutic studies presents significant logistical and financial challenges. oxfordglobal.com

Advancements:

Optimized Synthetic Protocols: To overcome synthetic hurdles, researchers have developed optimized protocols for related modified nucleosides. This includes screening various reaction conditions and employing techniques like phase transfer catalysis to improve the efficiency of crucial steps and enable larger, multi-gram scale synthesis. nih.gov

Specialized Reaction Conditions: To protect sensitive functional groups, synthesis conditions can be tailored. For RNA fragments containing the related 2-thiouridine (B16713), the synthesis was performed under specific conditions designed to eliminate side product formation from the oxidation of the 2-thiocarbonyl group. nih.gov

Improved Analytical Techniques: The ability to confirm the successful incorporation and integrity of the modified nucleoside relies on advanced analytical methods. Mass spectrometry and specialized HPLC are used to verify the exact mass and purity of the final oligonucleotide, ensuring that the sensitive 2-thio modification has remained intact. nih.gov

Computational Approaches in Studying 5 Methyl 2 Thiocytidine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal the conformational landscape and dynamic behavior of molecules like 5-Methyl-2-thiocytidine.

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, a set of parameters that defines the potential energy of the system. Standard force fields like AMBER and CHARMM are well-parameterized for canonical DNA and RNA but often require refinement for modified nucleosides.

The development of accurate parameters for thiolated nucleosides is a critical area of research. The process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT), are performed on model compounds representing the modified nucleoside. These calculations provide data on bond lengths, angles, dihedral angles, and partial atomic charges.

Parameter Fitting: The data from QM calculations are then used to derive or refine the force field parameters. For instance, bond and angle force constants are adjusted to reproduce vibrational frequencies, while dihedral parameters are fitted to match QM-calculated rotational energy profiles.

Validation: The new parameters are validated by running MD simulations on small systems (e.g., a single nucleoside or a short RNA duplex) and comparing the results with available experimental data or high-level QM calculations.

The presence of the sulfur atom in 2-thiocytidine (B84405) derivatives necessitates careful parameterization due to its larger size and different electronic properties compared to oxygen. Similarly, the methyl group at the 5-position influences local conformation and interactions, requiring specific parameters.

Table 1: Representative Parameters in Force Field Development for Thiolated Nucleosides

| Parameter Type | Description | Typical QM Method |

|---|---|---|

| Bond Stretching | Force constants and equilibrium bond lengths for bonds involving the sulfur atom (e.g., C-S). | DFT (e.g., B3LYP/6-31G*) |

| Angle Bending | Force constants and equilibrium angles for angles involving the sulfur atom (e.g., N-C-S). | DFT (e.g., B3LYP/6-31G*) |

| Torsional Dihedrals | Parameters describing the rotation around bonds, crucial for sugar pucker and glycosidic bond orientation. | DFT (e.g., MP2/cc-pVTZ) |

Once a reliable force field is established, MD simulations can be performed to study this compound in various environments.

RNA-Bound State: Incorporating this compound into an RNA duplex or a more complex RNA structure (like a tRNA anticodon loop) allows for the study of its influence on RNA structure, stability, and dynamics. These simulations can reveal how the modification affects:

Local helical parameters (e.g., base pairing, stacking interactions).

Water and ion interactions in the vicinity of the modification.

For example, simulations of thiolated nucleosides in the anticodon loop of tRNA have shown that these modifications can restrict the conformational flexibility of the loop, which is crucial for accurate codon recognition on the ribosome.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for studying properties that depend on the electron distribution, such as chemical reactivity and spectroscopic properties.

For this compound, DFT calculations can be used to:

Determine Molecular Geometry: DFT provides highly accurate optimized geometries, which can serve as a reference for force field development.

Analyze Electronic Properties: DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule.

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. The thio-modification is known to red-shift the absorption spectrum of nucleobases, a feature that can be accurately modeled with TD-DFT.

Investigate Reaction Mechanisms: DFT can be used to model chemical reactions, such as the enzymatic installation of the methyl or thio groups, or potential oxidative damage pathways. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and predict reaction rates.

Table 2: Calculated Electronic Properties of a Model Thiolated Pyrimidine (B1678525) from DFT

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 5.8 Debye | Influences intermolecular interactions. |

Note: These are representative values for a generic thiolated pyrimidine and would need to be specifically calculated for this compound.

In Silico Modeling of this compound Interactions with Biological Macromolecules

Understanding how this compound is recognized by proteins and how it influences the interaction of its host RNA with other macromolecules is a key aspect of its biological function. In silico modeling techniques, such as molecular docking and larger-scale MD simulations, are employed to study these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, an RNA containing this compound) when bound to a receptor (e.g., a modifying enzyme, a ribosomal protein, or an RNA-binding protein). Docking can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that mediate recognition. For example, docking could be used to study how a methyltransferase recognizes the cytidine (B196190) base for methylation at the 5-position or how a tRNA containing this modification fits into the A-site of the ribosome.

MD Simulations of RNA-Protein Complexes: While docking provides a static picture of the interaction, MD simulations can be used to study the dynamics and stability of the complex. These simulations can reveal:

How the presence of this compound affects the conformational dynamics of both the RNA and the protein.

The role of water molecules in mediating the interaction.

The free energy of binding, which quantifies the strength of the interaction.

These computational approaches are invaluable for generating hypotheses about the functional roles of this compound that can then be tested experimentally. The synergy between in silico modeling and experimental work is crucial for a comprehensive understanding of the biological significance of this modified nucleoside.

Future Directions and Research Perspectives on 5 Methyl 2 Thiocytidine

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

A fundamental gap in our understanding of 5-Methyl-2-thiocytidine lies in its biosynthesis. Future research must focus on identifying the enzymatic machinery and regulatory networks that govern its formation. It is hypothesized that the synthesis of m5s2C is a multi-step process involving distinct enzymes for methylation and thiolation, although the precise sequence of these events is unknown.

Prospective research in this area should aim to:

Identify and characterize the responsible enzymes: It is plausible that known RNA methyltransferases from the NSUN family and thiolases such as TtcA are involved. nih.gov However, it is also possible that a dedicated, yet-to-be-discovered enzyme or enzyme complex catalyzes this dual modification.

Delineate the sequence of modification: Determining whether methylation precedes thiolation, or vice versa, is crucial for understanding the regulatory logic.

Uncover the sulfur donor pathway: The biosynthesis of sulfur-containing nucleosides relies on complex sulfur-relay systems that often originate from cysteine. mdpi.comfrontiersin.orgnih.gov Identifying the specific sulfur-carrier proteins that deliver activated sulfur for s2C formation is a key objective.

Investigate regulatory mechanisms: The expression and activity of the modifying enzymes are likely to be tightly regulated in response to cellular signals and environmental cues. Studies into the transcriptional and post-translational regulation of these enzymes will provide insights into how m5s2C levels are controlled.

| Enzyme Family | Modification Type | Potential Role in m5s2C Biosynthesis |

| NSUN family | 5-methylcytosine (m5C) | Catalyzing the methylation step |

| TtcA/TtuA family | 2-thiocytidine (B84405) (s2C) | Catalyzing the thiolation step |

| Cysteine desulfurases | Sulfur mobilization | Providing the initial sulfur atom for thiolation |

Discovery of Undiscovered Functional Roles in Diverse Biological Systems

While the functions of m5C and s2C have been studied independently, their combined effect in this compound is likely to be more than the sum of its parts. Future functional studies should explore the unique contributions of this dual modification to RNA biology.

Key areas for investigation include:

Translational fidelity and efficiency: 2-thiolation is known to restrict the conformational flexibility of the anticodon loop, thereby preventing wobble base pairing and ensuring accurate codon recognition. frontiersin.orgnih.gov The addition of a methyl group could further fine-tune this process, potentially influencing the speed and accuracy of translation for specific codons.

RNA stability and structure: 5-methylcytidine (B43896) is known to enhance the stability of tRNA molecules. nih.govbiosyn.com The bulky sulfur atom at the 2-position, combined with the methyl group, could significantly impact the local RNA structure and its interactions with RNA-binding proteins and ribonucleases.

Cellular stress response: The levels of some RNA modifications are known to change in response to cellular stress, such as oxidative stress. jenabioscience.comnih.gov Investigating whether m5s2C levels are modulated during stress and the functional consequences of such changes is a promising avenue of research.

Host-pathogen interactions: Given the presence of thiolated nucleosides in bacterial tRNA, exploring the role of m5s2C in the context of infection and immunity could reveal novel mechanisms of host defense or pathogen evasion.

| Modification | Known Function | Hypothesized Combined Function in m5s2C |

| 5-methylcytosine (m5C) | Enhances tRNA stability; involved in stress response. nih.govbiosyn.comjenabioscience.com | Increased structural stability and regulated turnover of specific RNAs. |

| 2-thiocytidine (s2C) | Restricts wobble decoding; enhances translational fidelity. frontiersin.orgnih.gov | Highly precise codon recognition and modulation of translation kinetics. |

Development of Advanced Analytical and Imaging Techniques for In Situ Detection

A major hurdle in studying rare RNA modifications like this compound is the lack of sensitive and specific detection methods. The development of novel analytical and imaging tools is paramount for advancing our understanding of its cellular distribution and dynamics.

Future technological advancements should focus on:

High-sensitivity mass spectrometry: Improving liquid chromatography-mass spectrometry (LC-MS) techniques will enable the accurate quantification of m5s2C in complex biological samples, even at low abundances. phys.org

Adapting sequencing technologies: While traditional bisulfite sequencing is effective for detecting m5C, it does not provide information about the thiolation status. biosyn.comnih.gov Developing new chemical or enzymatic methods that can be coupled with next-generation sequencing to simultaneously map both modifications at single-nucleotide resolution is a critical goal.

In situ imaging techniques: To understand the subcellular localization of m5s2C-containing RNAs, advanced imaging techniques are needed. Methods like DART-FISH and m6AISH-PLA, which have been developed for other modifications, could potentially be adapted for m5s2C. mdpi.comnih.gov This would involve the development of highly specific antibodies or engineered protein binders that recognize the dual modification.

Aptamer-based probes: The in vitro selection of RNA or DNA aptamers that bind specifically to this compound could lead to the development of novel biosensors and imaging agents.

Applications in Synthetic Biology and RNA Nanotechnology

The unique chemical properties conferred by the methyl and thio groups make this compound an attractive component for applications in synthetic biology and RNA nanotechnology.

Future research in this domain could explore:

Enhanced stability of synthetic RNAs: The incorporation of m5s2C into synthetic mRNA or other RNA-based therapeutics could increase their stability and resistance to degradation by cellular nucleases, thereby enhancing their therapeutic efficacy. jenabioscience.com

Fine-tuning gene expression in synthetic circuits: By incorporating m5s2C into specific codons within a synthetic gene, it may be possible to precisely control the rate of translation and, consequently, the level of protein expression.

Construction of novel RNA nanostructures: The structural constraints imposed by m5s2C could be harnessed to design and construct novel RNA nanoparticles with specific shapes and functionalities for applications in drug delivery and diagnostics. nih.govnih.gov Modified RNAs can be used to create stable three-dimensional configurations, expanding their potential in nanotechnology. phys.org

Development of novel aptamers and ribozymes: The expanded chemical diversity offered by m5s2C could be leveraged to create aptamers with higher affinity and specificity for their targets, as well as ribozymes with enhanced catalytic activity.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully appreciate the biological significance of this compound, it is essential to move beyond single-gene or single-pathway analyses and adopt a systems-level perspective. The integration of multiple "omics" datasets will be crucial for building comprehensive models of how this modification influences cellular networks.

Future systems biology approaches should include:

Combined transcriptomics and proteomics: By correlating the presence of m5s2C in specific mRNAs with the abundance of the proteins they encode, researchers can gain insights into the impact of this modification on translation. nih.govgmo-qpcr-analysis.info

Ribosome profiling: This technique can reveal how m5s2C affects ribosome occupancy and translocation rates at specific codons, providing a detailed picture of its role in translation dynamics.

Metabolomics: Analyzing the cellular metabolome in conjunction with m5s2C levels could uncover links between this modification and specific metabolic pathways, particularly those related to sulfur metabolism and one-carbon metabolism.

Pan-cancer analyses: Integrating genomic, transcriptomic, and clinical data from large patient cohorts can help to identify correlations between the expression of m5s2C-related enzymes and cancer prognosis or response to therapy, highlighting the potential clinical relevance of this modification. mdpi.comnih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methyl-2-thiocytidine with high purity?

- Methodological Answer : Optimize synthesis by controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reactants). Purify the product using column chromatography with a gradient elution system (e.g., methanol/chloroform mixtures) to isolate the target compound from byproducts. Validate purity via HPLC with UV detection at 260 nm, ensuring retention time consistency with standards. Post-synthesis, perform multiple aqueous washes to remove residual reagents, analogous to protocols for similar nucleoside analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the methyl and thiocarbonyl groups’ positions. FT-IR spectroscopy can identify the C=S stretch (~650–850 cm). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store lyophilized this compound at –20°C under inert gas (argon or nitrogen) to prevent oxidation. For short-term use, dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Regularly monitor stability via UV-Vis spectroscopy (260 nm absorbance) to detect degradation. Follow institutional safety protocols for hygroscopic and light-sensitive compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review to identify variables such as cell line specificity, incubation time, and solvent effects. Use meta-analysis tools to statistically compare datasets, applying heterogeneity tests (e.g., Cochran’s Q). Replicate conflicting experiments under standardized conditions, ensuring strict control over buffer composition (e.g., Mg concentration in RNA studies). Address publication bias by including unpublished data from repositories like Zenodo .

Q. What experimental strategies are recommended for studying the base-pairing specificity of this compound in RNA structures?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve RNA structures incorporating this compound. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with complementary nucleotides. For dynamic studies, apply -NMR by substituting the methyl group with a trifluoromethyl tag. Compare results with computational predictions from MD simulations (AMBER or CHARMM force fields) .

Q. How should researchers approach computational modeling of this compound’s conformational dynamics given conflicting molecular dynamics simulations?

- Methodological Answer : Reconcile discrepancies by reparameterizing force fields using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level). Validate simulations with experimental data, such as NOE restraints from NMR. Use ensemble refinement methods to account for flexible regions. Publish force field parameters in open-access repositories (e.g., PLUMED) for community validation .

Methodological Considerations for Data Integrity

- Contradiction Analysis : When encountering conflicting toxicity data (e.g., EC variations), perform dose-response assays across multiple model organisms (e.g., E. coli, HEK293 cells) using standardized MTT or resazurin assays. Report results with 95% confidence intervals and effect sizes .

- Experimental Reproducibility : Document protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (e.g., LabArchives) to track reagent lot numbers and instrument calibration dates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。